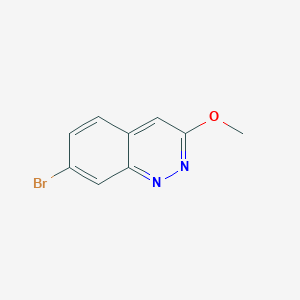

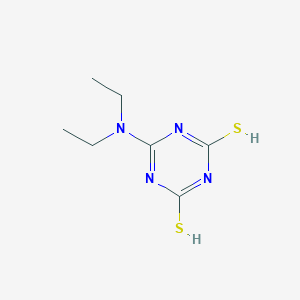

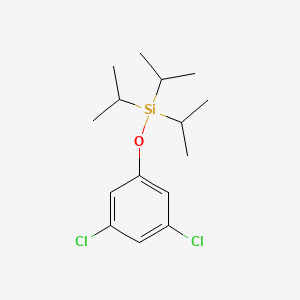

6-(diethylamino)-1,3,5-triazine-2,4-dithiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydroxyethylcellulose (6-(diethylamino)-1,3,5-triazine-2,4-dithiol): is a polysaccharide derivative of cellulose, where hydroxyethyl groups are bound to some of the hydroxyl groups of the glucopyranose monomers . It is widely used as a gelling and thickening agent in various industries, including cosmetics, cleaning solutions, and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroxyethylcellulose is synthesized by reacting cellulose with ethylene oxide in the presence of an alkaline catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper substitution of hydroxyethyl groups onto the cellulose backbone .

Industrial Production Methods: In industrial settings, the production of hydroxyethylcellulose involves the following steps:

Alkalization: Cellulose is treated with a strong alkali, such as sodium hydroxide, to activate the hydroxyl groups.

Etherification: Ethylene oxide is introduced to the alkalized cellulose, resulting in the formation of hydroxyethylcellulose.

Purification: The product is purified to remove any unreacted chemicals and by-products.

Drying and Milling: The purified hydroxyethylcellulose is dried and milled to the desired particle size.

Analyse Chemischer Reaktionen

Types of Reactions: Hydroxyethylcellulose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylated derivatives.

Reduction: Reduction reactions can modify the degree of substitution of hydroxyethyl groups.

Substitution: Hydroxyethylcellulose can undergo further substitution reactions to introduce additional functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like chloroacetic acid can be used for carboxymethylation.

Major Products:

Oxidation: Carboxylated hydroxyethylcellulose.

Reduction: Modified hydroxyethylcellulose with varying degrees of substitution.

Substitution: Carboxymethyl hydroxyethylcellulose.

Wissenschaftliche Forschungsanwendungen

Hydroxyethylcellulose has a wide range of applications in scientific research:

Chemistry: It is used as a thickening agent in various chemical formulations.

Biology: Hydroxyethylcellulose is employed in cell culture media and as a stabilizer for biological molecules.

Medicine: It is used in pharmaceutical formulations to improve the solubility and bioavailability of drugs.

Industry: Hydroxyethylcellulose is used in the production of personal care products, paints, and coatings.

Wirkmechanismus

Hydroxyethylcellulose exerts its effects primarily through its ability to form hydrogen bonds with water molecules, leading to gel formation and increased viscosity . This property makes it an effective thickening and stabilizing agent in various formulations. The molecular targets and pathways involved include the interaction with water molecules and the formation of a three-dimensional network structure .

Vergleich Mit ähnlichen Verbindungen

Methylcellulose: Another cellulose derivative used as a thickening agent.

Carboxymethylcellulose: A cellulose derivative with carboxymethyl groups, used for similar applications.

Hydroxypropylcellulose: A cellulose derivative with hydroxypropyl groups, used as a thickener and stabilizer.

Uniqueness: Hydroxyethylcellulose is unique due to its specific substitution pattern with hydroxyethyl groups, which imparts distinct rheological properties and solubility characteristics compared to other cellulose derivatives .

Eigenschaften

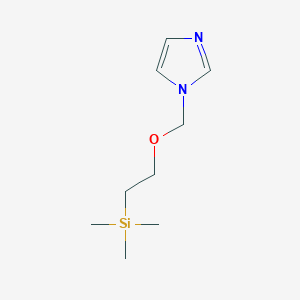

IUPAC Name |

6-(diethylamino)-1,3,5-triazine-2,4-dithiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S2/c1-3-11(4-2)5-8-6(12)10-7(13)9-5/h3-4H2,1-2H3,(H2,8,9,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBGYJXDLGSDEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)S)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=NC(=NC(=N1)S)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4,4-dicarboxylic acid](/img/structure/B8264006.png)

![6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate](/img/structure/B8264048.png)